molecular formula C13H17N3O2S B5887318 3-(5-ethyl-2-furyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

3-(5-ethyl-2-furyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B5887318
M. Wt: 279.36 g/mol
InChI Key: WQEXASNAPOZMNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-ethyl-2-furyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step chemical processes. For example, compounds with thiadiazole and furyl groups have been synthesized using bromine as a cyclic reagent in moderate yields, showcasing the complexity and specificity required in synthesizing such compounds (Liu et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using X-ray crystallography. Such analyses reveal detailed insights into the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and interactions. For instance, crystallographic data provide insights into bond lengths, angles, and molecular conformations, which are essential for the rational design of molecules with desired properties (Liu et al., 2008).

Chemical Reactions and Properties

The reactivity of the thiadiazole and furyl groups in compounds like this compound is of particular interest. These functional groups undergo various chemical reactions, including nucleophilic substitutions and cyclizations, leading to a wide range of derivatives with potential biological and herbicidal activities. The ability to undergo specific chemical transformations makes these compounds versatile intermediates in organic synthesis (Hassaneen et al., 1991).

properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-9-5-6-10(18-9)7-8-11(17)14-13-16-15-12(4-2)19-13/h5-6H,3-4,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEXASNAPOZMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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